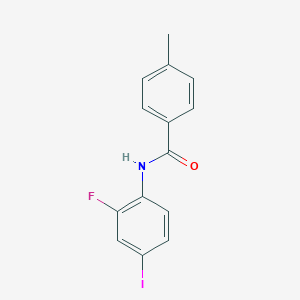![molecular formula C19H20FN3O2 B244046 N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B244046.png)
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-fluorobenzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as FL118 and has been the subject of extensive scientific research. FL118 is known to exhibit potent anticancer properties and has shown promising results in preclinical studies.
Mécanisme D'action
FL118 exerts its anticancer effects by targeting multiple pathways involved in cancer cell survival and proliferation. It inhibits the activity of several key proteins, including MDM2, XIAP, and c-FLIP, which are known to play a role in cancer cell survival. FL118 also induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Additionally, FL118 has been shown to inhibit the activity of P-glycoprotein, a protein that is often overexpressed in cancer cells and contributes to drug resistance.
Biochemical and Physiological Effects:
FL118 has been shown to exhibit potent anticancer effects in vitro and in vivo. It has been shown to inhibit tumor growth and induce apoptosis in a variety of cancer cell lines. FL118 has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. FL118 has also been shown to be effective against cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
FL118 has several advantages for use in lab experiments. It is relatively easy to synthesize and yields a high purity product. FL118 has also been shown to be effective against a variety of cancer cell lines and has shown promising results in preclinical studies. However, FL118 has some limitations for use in lab experiments. It is not currently approved for use in humans, which limits its potential for clinical translation. Additionally, more research is needed to fully understand the mechanism of action of FL118 and to determine the optimal dosing and administration schedule.
Orientations Futures
There are several future directions for research on FL118. One area of focus is the development of FL118 as a potential anticancer drug. Clinical trials are needed to evaluate the safety and efficacy of FL118 in humans. Additionally, more research is needed to determine the optimal dosing and administration schedule for FL118. Another area of focus is the development of FL118 as a potential therapy for other diseases, such as neurodegenerative disorders. FL118 has been shown to exhibit neuroprotective effects in animal studies, and further research is needed to determine its potential for use in these conditions. Finally, more research is needed to fully understand the mechanism of action of FL118 and to identify potential biomarkers that could be used to predict response to treatment.
Méthodes De Synthèse
FL118 is synthesized by reacting 2-fluorobenzoyl chloride with 4-acetylpiperazine in the presence of a base. The resulting product is then treated with 2-aminophenylboronic acid in the presence of a palladium catalyst to obtain FL118. The synthesis method is relatively straightforward and yields a high purity product.
Applications De Recherche Scientifique
FL118 has been extensively studied for its anticancer properties. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer. FL118 has also been shown to be effective against cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy. FL118 has also been studied for its potential use in combination with other anticancer drugs to enhance their efficacy.
Propriétés
Formule moléculaire |
C19H20FN3O2 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C19H20FN3O2/c1-14(24)22-10-12-23(13-11-22)18-9-5-4-8-17(18)21-19(25)15-6-2-3-7-16(15)20/h2-9H,10-13H2,1H3,(H,21,25) |
Clé InChI |
DDVXCYPGAVZEAZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
SMILES canonique |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243964.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243965.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-iodobenzamide](/img/structure/B243967.png)
![3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243968.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromobenzamide](/img/structure/B243971.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B243972.png)


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B243975.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-bromo-4-methoxybenzamide](/img/structure/B243978.png)
![3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B243980.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243982.png)

![N-{4-[(4-isopropylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243986.png)